

Spectroscopic Characterization of 3-Chloro-4methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-methylpyridine

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Introduction

3-Chloro-4-methylpyridine is a substituted pyridine derivative of interest in the development of novel pharmaceuticals and functional materials. A thorough understanding of its molecular structure is paramount for its application and further modification. This technical guide provides a detailed overview of the spectroscopic data for **3-Chloro-4-methylpyridine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Spectroscopic Data

The following sections present the expected spectroscopic data for **3-Chloro-4-methylpyridine**. Due to the limited availability of public experimental spectra, this guide focuses on predicted spectral characteristics based on established principles of spectroscopy and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)



The ¹H NMR spectrum of **3-Chloro-4-methylpyridine** is expected to show three distinct signals corresponding to the aromatic protons and the methyl group protons.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	~8.3	Doublet	1H	H-2
2	~8.2	Singlet	1H	H-6
3	~7.2	Doublet	1H	H-5
4	~2.4	Singlet	3Н	-СНз

¹³C NMR (Carbon-13 NMR)

Due to the molecule's asymmetry, the ¹³C NMR spectrum is predicted to display six unique signals for the six carbon atoms.

Signal	Chemical Shift (δ, ppm)	Assignment
1	~150	C-2
2	~148	C-6
3	~145	C-4
4	~132	C-3
5	~125	C-5
6	~18	-СНз

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within a molecule. The expected characteristic absorption bands for **3-Chloro-4-methylpyridine** are summarized below.



Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
3000-2850	C-H Stretch	Aliphatic (-CH₃)
1600-1450	C=C and C=N Stretch	Pyridine Ring
850-750	C-Cl Stretch	Chloro Group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of **3-Chloro-4-methylpyridine** is 127.0189 Da.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 127. The presence of a chlorine atom will result in a characteristic isotopic pattern with a peak at M+2 (m/z 129) with an intensity of approximately one-third of the M⁺ peak.

Adduct	m/z
[M] ⁺	127.01833
[M+H]+	128.02615
[M+Na] ⁺	150.00809

Data sourced from PubChem.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of **3-Chloro-4-methylpyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]



- Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
- Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.[5]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film): As 3-Chloro-4-methylpyridine is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[6][7]
- Data Acquisition: Place the salt plate assembly in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

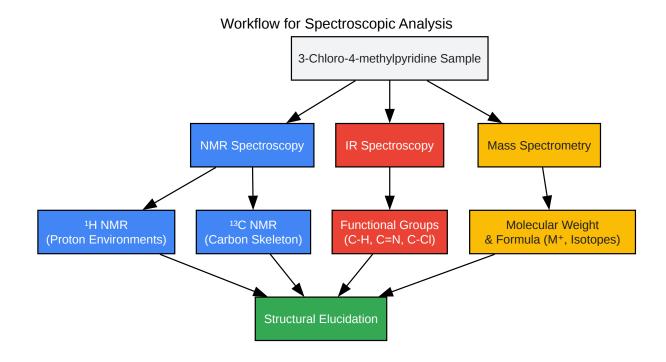
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.[8]
- Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[9] The most common ionization technique for this type of molecule is Electron Impact (EI) or Electrospray Ionization (ESI).[9][10] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[9][10][11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **3-Chloro-4-methylpyridine** using the discussed spectroscopic techniques.





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Caption: Logical workflow for structural elucidation.

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